![molecular formula C13H13NO2S B074311 4-Benzylbenzenesulfonamide CAS No. 1145-60-4](/img/structure/B74311.png)
4-Benzylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzylbenzenesulfonamides and related compounds typically involves a two-step synthetic process. Initially, 4-methylbenzenesulfonyl chloride is treated with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. Subsequently, benzylation of the sulfonamide affords the substituted N-benzyl-4-methylbenzenesulfonamides. This method has been successfully applied to the synthesis of various N-allyl-N-benzyl-4-methylbenzenesulfonamides, characterized through spectroscopic and crystallographic means (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a closely related compound, was elucidated using single-crystal X-ray diffraction, revealing an orthorhombic Pna21 space group with specific cell parameters. The molecules in the structure are linked through C-H···N hydrogen bonds and C-H···π interactions, providing insights into the molecular conformation and stabilization mechanisms in solid state (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
4-Benzylbenzenesulfonamide and its derivatives undergo various chemical reactions, including palladium nanoparticle-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the preparation of benzenesulfonamides bearing various substituted (hetero)aryl rings, which have been evaluated as inhibitors against different human carbonic anhydrase isoforms, showcasing the compound's versatility in chemical transformations (Cornelio et al., 2016).
Physical Properties Analysis
The physical properties of this compound derivatives have been studied through crystallographic analysis. For example, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide revealed the importance of supramolecular interactions, such as C-H···πaryl and C-H···O interactions, in determining the materials' solid-state architecture (Rodrigues et al., 2015).
Scientific Research Applications
Oxidation Catalysts : 4-tert-Butylbenzenesulfonamide, a derivative, was used as a substituent in iron phthalocyanine, demonstrating remarkable stability under oxidative conditions and effectiveness in the oxidation of olefins like cyclohexene and styrene (Işci et al., 2014).
Antibacterial Properties : Sulfonamides like 4-Benzylbenzenesulfonamide have been historically significant in treating bacterial infections, with early observations noting their role in phagocytosis of streptococci (Bliss & Long, 1937).
Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides, including this compound derivatives, have been utilized as intermediates in chemical transformations to yield diverse chemical scaffolds (Fülöpová & Soural, 2015).
Antimycobacterial Agents : N-Benzyl-2,4-dinitrobenzenesulfonamide showed high potency in inhibiting Mycobacterium tuberculosis, surpassing the efficacy of the clinical agent isoniazid (Malwal et al., 2012).
HIV-1 Infection Prevention : Methylbenzenesulfonamide derivatives, including N-Benzyl-4-piperidone, have been explored for their potential in preventing HIV-1 infections (Cheng De-ju, 2015).
Phytotoxic Activity : Certain N-benzylbenzenesulfonamide derivatives have shown phytotoxic activity against barnyardgrass, with potential for selective herbicidal applications (Yoneyama et al., 1984).
Cyclooxygenase-2 Inhibitors : Derivatives of this compound, like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated as selective cyclooxygenase-2 inhibitors, with applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Catalysis in Organic Synthesis : N-benzylbenzenesulfonamide has been used in catalytic systems for the 1,4-addition of diorganozincs to α,β-unsaturated ketones, yielding β-substituted ketones (Kitamura et al., 2000).
Synthesis of Benzonitriles : N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanation reagent for synthesizing various benzonitriles from aryl bromides (Anbarasan et al., 2011).
Anticonvulsant Agents : Benzenesulfonamide derivatives containing 4-aminobenzenesulfonamide moieties have been synthesized and screened for their anticonvulsant activities, showing potential as new agents for treating epilepsy (Wang et al., 2015).
Mechanism of Action
Target of Action
The primary target of 4-Benzylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Overexpression of CA IX has been detected in many solid tumors .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway . Tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia .
Pharmacokinetics
Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of CA IX by this compound has been shown to have significant anti-proliferative activity against certain cancer cell lines . For instance, certain derivatives of this compound showed significant inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-Benzylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase IX, a key enzyme involved in many solid tumors .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been shown to have significant inhibitory effects against cancer cell lines, potentially due to its interaction with carbonic anhydrase IX . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, its inhibition of carbonic anhydrase IX is likely due to a direct binding interaction . This interaction can lead to changes in gene expression, potentially influencing the progression of diseases like cancer .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that certain sulfonamides can have threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes like carbonic anhydrase IX These interactions could potentially affect metabolic flux or metabolite levels
properties
IUPAC Name |
4-benzylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXRYMWTIKMPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482770 | |
Record name | 4-BENZYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1145-60-4 | |
Record name | 4-BENZYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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